
2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol is an organic compound that features a difluoromethyl group attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrrole with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyl iodide in the presence of a base such as potassium carbonate, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: This compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical properties and reactivity.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl): This compound lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
Uniqueness
2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s reactivity and binding properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H9F2NO |
|---|---|
Peso molecular |
161.15 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(1-methylpyrrol-2-yl)ethanol |
InChI |
InChI=1S/C7H9F2NO/c1-10-4-2-3-5(10)6(11)7(8)9/h2-4,6-7,11H,1H3 |
Clave InChI |
SQUXCWAYAODOSN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



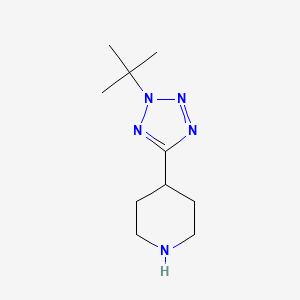

![2-(Prop-2-yn-1-yl)benzo[d]thiazole](/img/structure/B13597951.png)
![tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate](/img/structure/B13597955.png)
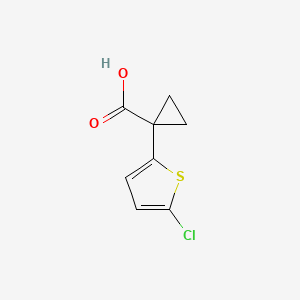
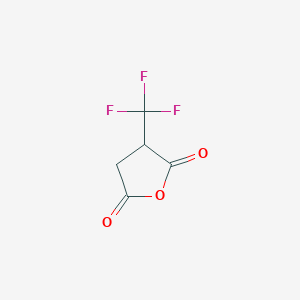
![3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13597970.png)
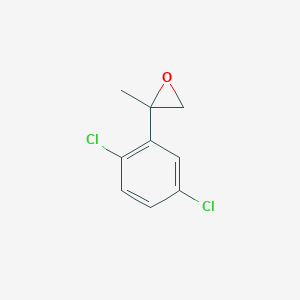

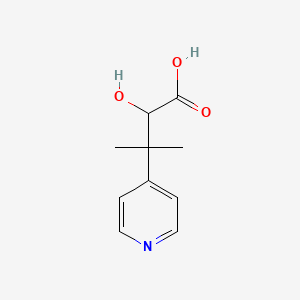
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13597992.png)
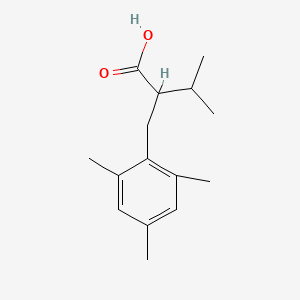
![(S)-Methyl 3-amino-2-(benzo[D][1,3]dioxol-5-YL)propanoate](/img/structure/B13598013.png)
